molecular formula C14H18BrNO2 B2545382 tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 322692-47-7

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B2545382
CAS No.: 322692-47-7
M. Wt: 312.207
InChI Key: OZFRRBAQUPMUJA-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate: is a synthetic organic compound with the molecular formula C14H18BrNO2 . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 5-bromo-2,3-dihydro-1H-inden-2-yl moiety. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific indene-based structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFRRBAQUPMUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322692-47-7
Record name tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
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